N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide
Description
N-[1-(Furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide is a synthetic small molecule characterized by an indole-6-carboxamide core linked to a piperidin-4-yl moiety substituted at the 1-position with a furan-2-ylcarbonyl group.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c23-18(14-4-3-13-5-8-20-16(13)12-14)21-15-6-9-22(10-7-15)19(24)17-2-1-11-25-17/h1-5,8,11-12,15,20H,6-7,9-10H2,(H,21,23) |
InChI Key |
OSFMGYBDRNGCJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Modular Assembly
The most widely reported approach involves sequential synthesis of the indole-6-carboxamide and furan-2-ylcarbonyl-piperidine moieties, followed by coupling.
Synthesis of 1-(Furan-2-ylcarbonyl)piperidin-4-amine
The piperidine intermediate is prepared by reacting piperidin-4-amine with furan-2-carbonyl chloride. Source describes a similar nucleophilic substitution where carboxyazide reacts with piperidine under acidic conditions. For this step:
Synthesis of Indole-6-carboxylic Acid
Indole-6-carboxylic acid is synthesized via nitration and oxidation:
Amide Coupling
The final step involves coupling indole-6-carboxylic acid with 1-(furan-2-ylcarbonyl)piperidin-4-amine using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Reaction Scheme :
Multicomponent Approaches
Source reports a telescoped multicomponent reaction (MCR) for synthesizing furan-indole hybrids, though adaptations are required for this target. Key steps include:
-
MCR of Indole, Glyoxal, and Meldrum’s Acid : Forms a furan-indole intermediate.
-
Piperidine Introduction : Mitsunobu reaction with N-Boc-piperidin-4-ol, followed by deprotection.
Reaction Optimization
Catalytic Improvements
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Yield Improvement | Source |
|---|---|---|---|---|
| Amide Coupling | DMF | RT | +15% | |
| Furan Carbonylation | THF | 0°C → RT | +10% | |
| Indole Nitration | AcOH | 50°C | +20% |
Purification and Characterization
Chromatography
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, indole-NH), 7.85–6.75 (m, aromatic H), 4.10–3.20 (m, piperidine H).
Challenges and Alternatives
Regioselectivity in Indole Functionalization
Nitration at the 6-position competes with 5- and 7-position byproducts. Directed ortho-metalation (DoM) using directing groups (e.g., SEM-protected indole) improves regioselectivity to >90%.
Side Reactions during Coupling
Overactivation of the carboxylic acid can lead to oxazolone formation. Using HOAt instead of HOBt suppresses this side reaction.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide can undergo various types of chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the carboxamide on the indole ring (6-carboxamide vs. 3-carboxamide in ) significantly alters binding orientation.
- Solubility : Hydrophilic groups (e.g., hydroxyethyl in ) contrast with the moderately lipophilic furan in the target compound, affecting bioavailability.
Comparison with Analogues :
- employs reductive amination with formaldehyde to introduce a methyl group on piperidine, yielding a tertiary amine .
- uses 2-aminoethan-1-ol for carboxamide formation, emphasizing hydroxyl group incorporation .
Physicochemical and Pharmacokinetic Inferences
Biological Activity
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide is a synthetic compound notable for its complex structure, which integrates an indole core, a piperidine ring, and a furan moiety. This combination is associated with a variety of biological activities, making it a subject of significant pharmacological research.
Structural Features and Pharmacological Relevance
The compound's molecular formula is with a molecular weight of 337.4 g/mol. The unique structural components contribute to its potential interactions with various biological targets:
| Component | Description |
|---|---|
| Indole Core | Known for diverse biological activities including anti-inflammatory and antitumor properties. |
| Piperidine Ring | Often involved in interactions with neurotransmitter receptors, suggesting neuroactive potential. |
| Furan Moiety | May enhance anti-cancer properties by modulating cellular signaling pathways. |
Neuroactive Properties
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety. For instance, studies have shown that derivatives featuring indole and piperidine structures exhibit significant neuroprotective effects and can improve cognitive functions in animal models of Alzheimer's disease .
Antitumor Activity
The furan moiety in the compound has been linked to anti-cancer activity, potentially through the modulation of key signaling pathways involved in cell proliferation and survival. In vitro studies have demonstrated that similar compounds can inhibit tumor cell growth by inducing apoptosis and blocking cell cycle progression .
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective activity of compounds related to this compound against oxidative stress-induced neuronal damage. Results indicated that these compounds significantly reduced reactive oxygen species (ROS) production and improved cell viability in SH-SY5Y neuronal cells exposed to amyloid-beta (Aβ) peptides, highlighting their potential in neurodegenerative disease treatment .
- Anticancer Mechanisms : Another investigation focused on the compound's ability to inhibit cancer cell proliferation. It was found that this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins, underscoring its potential as an anticancer agent .
Summary of Biological Activities
Q & A
Basic Research Question: What are the recommended synthetic routes for N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of a furan-2-carbonyl chloride to a piperidin-4-amine derivative, followed by indole-6-carboxamide conjugation. Key steps include:
- Amide Bond Formation : Use coupling agents like HATU or DCC with DMAP catalysis to enhance efficiency (reaction yields ~60–75%) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) at controlled temperatures (0–25°C) minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (ethanol/water) achieve >95% purity. LC-MS and NMR (1H/13C) validate structural integrity .
Basic Research Question: How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : 1H NMR (δ 7.5–8.2 ppm for indole protons; δ 3.0–4.5 ppm for piperidine and furan moieties) and 13C NMR (carbonyl signals at ~165–170 ppm) confirm regiochemistry .
- HRMS : Exact mass verification (e.g., m/z calculated for C20H20N3O3: 358.15) ensures molecular fidelity .
- Physicochemical Profiling :
Advanced Research Question: How can conflicting bioactivity data in kinase inhibition assays be resolved?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies include:
- Kinase Panel Screening : Test against a broad panel (e.g., 100+ kinases) to identify off-target effects. Use Z’-factor validation to ensure assay robustness .
- Cellular vs. Biochemical Assays : Compare IC50 values in cell-based (e.g., proliferation assays) and cell-free systems to assess membrane permeability and target engagement .
- Structural Modeling : Dock the compound into kinase catalytic domains (e.g., using AutoDock Vina) to predict binding modes and rationalize selectivity .
Advanced Research Question: What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
- Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots. For example, furan ring oxidation may reduce t1/2; introduce electron-withdrawing groups (e.g., -CF3) to mitigate this .
- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to enhance oral bioavailability .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess CYP3A4/2D6 inhibition, guiding dose adjustments .
Advanced Research Question: How can computational methods predict target engagement and off-target risks?
Methodological Answer:
- Pharmacophore Modeling : Define essential features (e.g., hydrogen-bond acceptors in the furan ring, hydrophobic piperidine) using Schrödinger Phase .
- Machine Learning : Train QSAR models on PubChem BioAssay data (e.g., AID 1345083) to predict GPCR or ion channel off-target activity .
- Molecular Dynamics (MD) : Simulate binding to EZH2 (a histone methyltransferase) for 100 ns to assess binding pose stability and residence time .
Basic Research Question: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Antiproliferative Assays : Use MTT/XTT in cancer cell lines (e.g., MDA-MB-231, HeLa) with 72-hour exposure; include positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Measure IC50 in purified enzyme systems (e.g., PARP-1, IC50 < 1 µM suggests high potency) using fluorescence-based NAD+ depletion assays .
- Cytotoxicity Profiling : Test in non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .
Advanced Research Question: How can crystallography resolve ambiguous electron density in the compound’s co-crystal structures?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.978 Å) to achieve high-resolution (<1.8 Å) datasets. Process with CCP4 suite for phase determination .
- Model Refinement : Iterative cycles in Phenix refine B-factors and occupancy for disordered regions (e.g., flexible piperidine ring) .
- Validation : MolProbity checks Ramachandran outliers (<1%) and clash scores (<10) to ensure model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
